Prolintane

dopamine transporter serotonin transporter structure-activity relationship

Prolintane is the structurally definitive NDRI chemotype for competitive forensic and pharmacological analysis. Unlike generic amphetamine releasers or its β-keto analog α-PVP, this unsubstituted phenylalkylpyrrolidine standard ensures precise transporter binding and SAR comparative studies. Procure certified reference material for validated method development, stereoselective metabolism research, and establishing baseline DAT/NET/SERT inhibition values free from analog interference.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
CAS No. 493-92-5
Cat. No. B133381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlintane
CAS493-92-5
Synonyms1-[1-(Phenylmethyl)butyl]pyrrolidine;  1-(1-Benzylbutyl)pyrrolidine;  1-(α-Propylphenethyl)pyrrolidine; 1-Phenyl-2-pyrrolidinylpentane;  Phenylpyrrolidinopentane;  Prolintan; 
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1)N2CCCC2
InChIInChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3
InChIKeyOJCPSBCUMRIPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolintane (CAS 493-92-5): Procurement-Grade Characterization and Structural Classification


Prolintane (1-phenyl-2-pyrrolidinylpentane, CAS 493-92-5) is a synthetic central nervous system (CNS) stimulant belonging to the phenylalkylpyrrolidine family, developed in the 1950s and historically marketed under trade names including Catovit, Promotil, and Villescon for attention-deficit hyperactivity disorder (ADHD) and narcolepsy [1][2]. The compound functions pharmacologically as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. As an analytical reference material, Prolintane hydrochloride (CAS 1211-28-5) is available with ≥98% purity, molecular formula C15H23N·HCl, molecular weight 253.81 g/mol, and documented stability of ≥5 years under recommended storage conditions (-20°C) . The free base (C15H23N) has a molecular weight of 217.35 g/mol and density of 0.963±0.06 g/cm³ [3].

Why Prolintane Cannot Be Interchanged with Generic NDRI Stimulants or β-Keto Analogs


Prolintane occupies a distinct pharmacological niche that prevents straightforward substitution with either classical amphetamine-type stimulants or its own β-keto derivative analogs. Unlike amphetamine, which acts primarily as a monoamine releaser, Prolintane functions as a reuptake inhibitor pharmacologically akin to cocaine [1]. Compared to its β-keto analog α-PVP (α-pyrrolidinovalerophenone, also designated β-keto-prolintane), Prolintane lacks the ketone moiety at the β-position, a structural difference that fundamentally alters transporter interaction profiles and abuse liability [2]. Furthermore, ring-substituted Prolintane analogs exhibit up to 10-fold species-dependent differences in SERT activity between human and rat transporters, indicating that even minor structural modifications within this chemotype produce non-linear pharmacological divergence [3]. Generic substitution without verifying precise structural identity and stereochemical composition therefore introduces unacceptable variability in experimental outcomes and forensic identification.

Prolintane (CAS 493-92-5) Procurement Evidence: Quantified Differentiation Against Comparators


DAT/SERT Inhibition Ratio: Prolintane vs. Ring-Substituted Analogs and Species-Dependent Pharmacology

Prolintane exhibits potent inhibition at the dopamine transporter (DAT) and norepinephrine transporter (NET) with weaker effects at the serotonin transporter (SERT). Across all tested compounds in this chemotype class, SERT inhibitory potencies were at least 10-fold weaker at human SERT (hSERT) compared to rat SERT (rSERT) [1]. Critically, methyl substitution at the 2-, 3-, or 4-ring position enhanced SERT inhibition potency relative to DAT, thereby lowering the DAT/SERT ratio—a shift that suggests reduced abuse liability relative to the parent Prolintane structure [1]. This demonstrates that Prolintane's unsubstituted phenyl ring confers a distinct transporter inhibition profile that is quantifiably altered by even single-position methylation.

dopamine transporter serotonin transporter structure-activity relationship species difference abuse liability

Clinical Stimulant Efficacy: Prolintane vs. d-Amphetamine in Human Volunteers

In a clinical study conducted in fatigued human volunteers, Prolintane administered at 40 mg was demonstrably less effective than d-amphetamine administered at 20 mg (half the dose) in producing definitive stimulant, euphoriant, anorectic, and sympathomimetic clinical effects [1]. This direct dose-controlled comparison establishes that Prolintane exhibits attenuated stimulant potency relative to d-amphetamine on a per-milligram basis, requiring approximately twice the dose to achieve qualitatively comparable (though still subjectively inferior) effects.

clinical pharmacology stimulant efficacy human study dose-response comparative efficacy

Abuse Liability Quantification: Prolintane Cocaine-Like Discriminative Stimulus vs. Methamphetamine Locomotor Benchmark

Acute Prolintane administration (10 and 20 mg/kg, intraperitoneal) increased locomotor activity in mice but to a lesser degree than methamphetamine, which served as the positive control [1]. In drug discrimination assays, cumulative doses of Prolintane partially elicited cocaine-appropriate lever responses, achieving 38.57% at doses up to 10 mg/kg in rats trained to discriminate cocaine [1]. This indicates that Prolintane shares interoceptive stimulus properties with cocaine at a moderate level, while producing attenuated locomotor stimulation relative to methamphetamine. Additionally, a single 20 mg/kg IP injection significantly increased extracellular dopamine in the striatum as measured by in-vivo microdialysis [1].

abuse potential drug discrimination locomotor activity dopamine microdialysis conditioned place preference

Enantiomer-Specific Metabolism: R-(+)- vs. S-(-)-Prolintane Quantitative Metabolite Differences

The metabolism of Prolintane enantiomers differs quantitatively in the amounts of metabolites produced. R-(+)- and S-(-)-prolintane were synthesized from optically active phenylalanine and administered to Asian and European volunteers; 24-hour urine metabolites were identified and quantified by GC-MS using synthetic reference compounds [1]. The enantiomers demonstrated distinct metabolic profiles, with the primary difference being the quantitative amounts of metabolites rather than qualitative metabolite identity [1]. This stereoselective metabolism necessitates that procurement specifications for pharmacokinetic or toxicological studies explicitly state whether racemic Prolintane or enantiopure R-(+)- or S-(-)-prolintane is required.

enantioselective metabolism pharmacokinetics stereochemistry metabolite quantification chiral analysis

Analytical Reference Standard Availability: ISO 17034-Certified Prolintane Hydrochloride vs. Uncertified Sources

Prolintane hydrochloride is commercially available as an ISO/IEC 17025 and ISO 17034-certified analytical reference material (Cayman Chemical Item No. 11147) with ≥98% purity . The material is supplied with batch-specific certificates of analysis, QC data sheets, and GC-MS data . Additionally, ISO 17034-accredited pharmaceutical reference standards are available through Mikromol (Fisher Scientific), supplied as 100 mg quantities with full analytical documentation . For quantitative analytical applications requiring internal standardization, the deuterium-labeled analog Prolintane-D5 (C15H18D5N, MW 222.38 g/mol) is available as a stable isotope-labeled internal standard, improving accuracy in LC-MS and GC-MS quantification of Prolintane in biological matrices [1].

analytical reference standard ISO 17034 forensic toxicology method validation quality control

Prolintane (CAS 493-92-5): Validated Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard for Analytical Method Validation

Prolintane hydrochloride (≥98% purity, ISO 17034-certified) serves as an authenticated analytical reference standard for developing and validating GC-MS, HPLC-UV, and capillary zone electrophoresis methods targeting Prolintane and its principal urinary metabolite oxoprolintane in biological specimens [1][2]. The deuterium-labeled analog Prolintane-D5 is specifically indicated as an internal standard for quantitative LC-MS/MS and GC-MS assays, improving analytical precision in pharmacokinetic studies and forensic casework [3].

Comparative Neuropharmacology of NDRI-Type Stimulants

Prolintane provides a structurally distinct NDRI chemotype—phenylalkylpyrrolidine—for comparative studies against cocaine (tropane alkaloid) and methylphenidate (piperidine derivative) [1]. Its partial (38.57%) generalization to cocaine discriminative stimulus and attenuated locomotor activation relative to methamphetamine establish it as a reference compound for dissecting the structural determinants of abuse liability among monoamine reuptake inhibitors [1].

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Stimulants

As the parent scaffold for α-PVP (β-keto-prolintane) and pyrovalerone analogs, unsubstituted Prolintane serves as the essential baseline comparator for SAR investigations examining how β-keto substitution or phenyl ring methylation alters monoamine transporter inhibition profiles, DAT/SERT ratios, and species-dependent SERT efflux activity [1]. Procurement of unmodified Prolintane is required to establish reference DAT/NET/SERT inhibition values against which analog modifications are quantitatively compared.

Enantioselective Metabolism and Chiral Pharmacokinetic Studies

Prolintane enantiomers (R-(+)- and S-(-)-prolintane) exhibit quantitatively distinct urinary metabolite profiles in humans, establishing this compound as a model substrate for investigating stereoselective metabolism of pyrrolidine-containing NDRI agents [1]. Studies requiring precise control over stereochemical variables should specify either racemic Prolintane or enantiopure R-(+)- or S-(-)-prolintane based on the experimental objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolintane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.